2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Lipophilicity Drug-likeness Permeability

2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 956393-75-2, molecular formula C16H15N3O2, molecular weight 281.31 g/mol) is a heterocyclic building block combining a quinoline-4-carboxylic acid core with a 1-ethyl-5-methyl-1H-pyrazol-4-yl substituent at the 2‑position. The compound belongs to the class of quinoline‑pyrazole hybrids, a scaffold recognized for broad antimicrobial potential when appropriately substituted.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
CAS No. 956393-75-2
Cat. No. B3175251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
CAS956393-75-2
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C
InChIInChI=1S/C16H15N3O2/c1-3-19-10(2)13(9-17-19)15-8-12(16(20)21)11-6-4-5-7-14(11)18-15/h4-9H,3H2,1-2H3,(H,20,21)
InChIKeyCRNFDTHNNLRGKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 956393-75-2): Core Identity and Scaffold Context for Procurement Decisions


2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 956393-75-2, molecular formula C16H15N3O2, molecular weight 281.31 g/mol) is a heterocyclic building block combining a quinoline-4-carboxylic acid core with a 1-ethyl-5-methyl-1H-pyrazol-4-yl substituent at the 2‑position [1]. The compound belongs to the class of quinoline‑pyrazole hybrids, a scaffold recognized for broad antimicrobial potential when appropriately substituted [2]. Its availability from multiple chemical suppliers at purities ≥95% supports its use as a research intermediate and screening candidate, yet its specific substitution pattern—simultaneous N1‑ethyl and C5‑methyl groups on the pyrazole ring—is not reproduced in most commercially available analogs, creating a unique position for differentiation [1].

Why In-Class Quinoline-4-Carboxylic Acid Pyrazole Derivatives Cannot Simply Substitute for 2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid


Minor structural modifications on the quinoline‑4‑carboxylic acid scaffold can profoundly alter key drug‑like properties. In a direct comparative study of pyrazole‑substituted quinoline‑4‑carboxylic acid analogs, moving from a 1‑methyl to a 1‑ethyl substituent raised the minimum inhibitory concentration (MIC) against Staphylococcus aureus from 6.25 µg/mL to 12.5 µg/mL, while substituting the pyrazole with a thiazole ring shifted the MIC to 25 µg/mL [1]. Consequently, generic substitution with chemically similar but structurally distinct quinoline‑pyrazole compounds risks unpredictable changes in lipophilicity, polar surface area, and ultimately biological performance, making procurement based solely on core scaffold identity unreliable .

Quantitative Differentiation Evidence for 2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid vs. Closest Commercial Analogs


Higher Calculated Lipophilicity (logP) Relative to N1‑Ethyl and N1‑Methyl Pyrazole Analogs

The target compound exhibits a calculated logP of 3.1188 , which is 0.3024 log units higher than that of the N1‑ethyl analog lacking a C5-methyl group (2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, logP = 2.8164) [1] and approximately 1.4 log units above the XLogP3 of the N1‑methyl analog (2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, XLogP3 = 1.7) [2]. The increased lipophilicity is consistent with the addition of the C5-methyl substituent and suggests enhanced passive membrane permeability.

Lipophilicity Drug-likeness Permeability

Reduced Topological Polar Surface Area (TPSA) Compared to N1‑Substituted Pyrazole Analogs

The target compound displays a polar surface area (PSA) of 50.63 Ų , substantially lower than the PSA of 68.01 Ų reported for the N1‑ethyl analog without a C5-methyl group [1] and also below the 68 Ų TPSA of the N1‑methyl analog [2]. A PSA below 60 Ų is often associated with good oral absorption, whereas values above 60 Ų frequently correlate with poorer bioavailability.

Polar surface area Membrane permeability Oral bioavailability

Class-Level Antimicrobial Scaffold Validation: Quinoline-4-Carboxylic Acid Pyrazole Derivatives Exhibit Potent Activity Against Gram-Positive Bacteria

A published series of pyrazole-substituted quinoline-4-carboxylic acid derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus (ATCC-9144) and Bacillus subtilis (ATCC-6633). Specifically, compound 4b in that series achieved an MIC of 6.25 µg/mL against S. aureus, while compound 4c reached 12.5 µg/mL [1]. These values serve as a class-level benchmark, indicating that the quinoline‑pyrazole scaffold is intrinsically capable of sub‑10 µg/mL antibacterial potency. The target compound, bearing a unique 1‑ethyl‑5‑methyl pyrazole substitution, shares this validated core and may exhibit differentiated potency pending experimental profiling.

Antimicrobial Antibacterial Quinoline scaffold

Structural Differentiation: Simultaneous N1‑Ethyl and C5‑Methyl Substitution on the Pyrazole Ring Is Absent in the Three Closest Commercial Analogs

Among commercially available quinoline-4-carboxylic acid pyrazole derivatives, the three closest analogs each lack at least one of the two alkyl substituents present on the target compound’s pyrazole ring: the N1-methyl analog (CAS 957035-25-5) carries no ethyl group; the N1-ethyl analog (CAS 956364-45-7) lacks a C5-methyl; and the 7,8-dimethyl quinoline analog (CAS 1305534-49-9) lacks the critical C5-methyl on the pyrazole [1][2][3]. The combination of N1‑ethyl and C5‑methyl is unique to the target compound within this commercially available subset, creating a distinct steric and electronic environment that cannot be replicated by any single alternative.

Structural uniqueness SAR Chemical space

Recommended Procurement Scenarios for 2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Pyrazole C5-Methyl Substitution in Quinoline Antimicrobial Scaffolds

The target compound is the only commercially cataloged quinoline-4-carboxylic acid derivative that simultaneously incorporates an N1-ethyl and a C5-methyl group on the pyrazole ring [1]. Given that published class analogs achieve MIC values as low as 6.25 µg/mL against Staphylococcus aureus [2], researchers conducting systematic SAR studies should prioritize this compound to probe the contribution of the C5-methyl substituent in the context of an N1-ethyl pyrazole, a substitution pattern not addressable with any other single commercially available analog.

Lead Optimization Campaigns Requiring Enhanced Membrane Permeability

With a calculated logP of 3.1188 and a PSA of 50.63 Ų , the target compound occupies a favorable physicochemical space for passive membrane permeability relative to its N1-ethyl analog (logP 2.8164, PSA 68.01 Ų) [3]. Procurement teams focused on optimizing cellular penetration of quinoline-based probes or drug candidates should consider this compound as a starting point, as its lower PSA and higher logP jointly predict better membrane transit than structurally similar alternatives.

Chemical Biology Probe Development Targeting Gram-Positive Pathogens

The quinoline-pyrazole scaffold has been clinically validated at the class level, with close analogs showing MIC values of 6.25–12.5 µg/mL against S. aureus and Bacillus subtilis [2]. The target compound’s unique substitution pattern may yield differentiated antibacterial potency or spectrum; thus, it is suitable for inclusion in focused libraries designed to identify novel anti‑Gram‑positive agents. Its procurement from vendors offering purity ≥95% supports reproducible biological evaluation.

Diversification of Quinoline-4-Carboxylic Acid Screening Collections

For organizations maintaining proprietary screening decks, the target compound fills a structural gap not represented by the commonly stocked N1-methyl (CAS 957035-25-5), N1-ethyl (CAS 956364-45-7), or 7,8-dimethyl (CAS 1305534-49-9) analogs [1][3]. Its incorporation expands the chemical diversity of quinoline-pyrazole sublibraries, increasing the probability of identifying hits with novel selectivity profiles in phenotypic or target-based screens.

Quote Request

Request a Quote for 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.